imino(methyl)(piperidin-1-yl)-lambda6-sulfanone
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Overview
Description
Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are also found in alkaloids . The compound you mentioned seems to be a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be analyzed using various spectroscopic techniques. For example, 1H-NMR spectrum can be used to identify the protons on the pyrimidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. They have been found to possess fungicidal, bactericidal, and herbicidal activities . They are also used as intermediate products in agrochemicals, pharmaceuticals, and rubber vulcanization accelerators .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be determined using various analytical techniques. For example, elemental analyses, UV-vis spectra, and room temperature magnetic moment data can provide evidence of the geometry of the complexes .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for imino(methyl)(piperidin-1-yl)-lambda6-sulfanone involves the reaction of piperidine with methyl isothiocyanate followed by reduction with sodium borohydride to form the intermediate, imino(methyl)(piperidin-1-yl)thiourea. This intermediate is then oxidized with hydrogen peroxide to form the final product, imino(methyl)(piperidin-1-yl)-lambda6-sulfanone.", "Starting Materials": [ "Piperidine", "Methyl isothiocyanate", "Sodium borohydride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Piperidine is reacted with methyl isothiocyanate in anhydrous dichloromethane at room temperature to form imino(methyl)(piperidin-1-yl)thiourea.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred for 2 hours at room temperature to reduce the imine group to an amine group.", "Step 3: The reaction mixture is then quenched with water and extracted with dichloromethane.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the intermediate, imino(methyl)(piperidin-1-yl)thiourea.", "Step 5: The intermediate is then oxidized with hydrogen peroxide in the presence of acetic acid at room temperature to form the final product, imino(methyl)(piperidin-1-yl)-lambda6-sulfanone." ] } | |
CAS No. |
146581-35-3 |
Molecular Formula |
C6H14N2OS |
Molecular Weight |
162.3 |
Purity |
95 |
Origin of Product |
United States |
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